Surface Hydrogen Transfer Efficiency: Complete H Transfer from Ge to Si at 200 K
In a direct surface science comparison using in-situ Fourier Transform Infrared (FTIR) spectroscopy, the dissociative adsorption of trichlorogermane (GeHCl₃) and trichlorosilane (SiHCl₃) on silicon surfaces was analyzed at 200 K. For trichlorogermane, no Ge-H absorption feature was detected in the 1970–1995 cm⁻¹ region, indicating a complete transfer of hydrogen from the germanium atom to the surface silicon atoms upon adsorption [1]. In contrast, SiHCl₃ decomposition was incomplete, with distinct ClₓSiH stretching (2196 cm⁻¹) and bending (775, 744 cm⁻¹) modes detected, confirming the retention of hydrogen on the silicon atom of the precursor [1].
| Evidence Dimension | Extent of hydrogen transfer to surface upon adsorption |
|---|---|
| Target Compound Data | Complete H transfer; no Ge-H absorption feature (1970–1995 cm⁻¹) detected |
| Comparator Or Baseline | Trichlorosilane (SiHCl₃): Incomplete H transfer; ClₓSiH stretching (2196 cm⁻¹) and bending (775, 744 cm⁻¹) modes present |
| Quantified Difference | Complete vs. Incomplete |
| Conditions | Porous silicon surface at 200 K in ultra-high vacuum (UHV) |
Why This Matters
Complete hydrogen transfer ensures a cleaner, more defined surface termination during the initial stages of film growth, which is critical for achieving atomically abrupt interfaces in Ge/Si heterostructures.
- [1] Dillon, A. C., Robinson, M. B., & George, S. M. (1993). Comparison of Trichlorosilane and Trichlorogermane Decomposition on Silicon Surfaces Using FTIR Spectroscopy. MRS Online Proceedings Library, 282, 405-410. View Source
